Cas no 2091054-18-9 (2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one)

2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one
- EN300-1971713
- 2091054-18-9
-
- インチ: 1S/C6H4F2N2O/c7-6(8)5(11)4-1-2-9-3-10-4/h1-3,6H
- InChIKey: IXLPOBHBPIPVON-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CN=CN=1)=O)F
計算された属性
- せいみつぶんしりょう: 158.02916908g/mol
- どういたいしつりょう: 158.02916908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 42.8Ų
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971713-0.25g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1971713-5.0g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1971713-0.5g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1971713-0.05g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1971713-0.1g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1971713-2.5g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1971713-5g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1971713-1g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1971713-1.0g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1971713-10.0g |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one |
2091054-18-9 | 10g |
$4914.0 | 2023-05-31 |
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-oneに関する追加情報
2,2-Difluoro-1-(Pyrimidin-4-Yl)Ethan-1-One: A Comprehensive Overview
The compound 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one (CAS No. 2091054-18-9) is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound has garnered attention due to its unique structural properties and potential utility in drug discovery, material science, and chemical synthesis. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one.
The molecular structure of 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one comprises a pyrimidine ring fused with a ketone group and two fluorine atoms at the 2-position of the ethanone moiety. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable component in various chemical reactions and biological assays. The pyrimidine ring is a heterocyclic aromatic system that is commonly found in nucleic acids and other bioactive compounds, underscoring its relevance in pharmacological research.
Recent studies have highlighted the potential of CAS No. 2091054-18-9 as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer and inflammatory disorders. The presence of fluorine atoms enhances the molecule's lipophilicity and stability, making it an ideal candidate for drug design.
Moreover, 2,2-difluoro-1-(pyrimidin-4-yl)ethanone has been utilized in the construction of advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties facilitate charge transport mechanisms, which are essential for high-performance electronic components.
From a synthetic perspective, the preparation of CAS No. 2091054-18 involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
In terms of applications, CAS No. 2091054 has found utility in analytical chemistry as a chiral resolving agent and in polymer science as a crosslinking agent for creating robust polymer networks.
Recent research has also focused on understanding the environmental fate and toxicity of CAS No. 2091054 to ensure its safe handling and disposal.
In conclusion, CAS No. 2091054 is a versatile compound with promising applications across multiple disciplines.
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